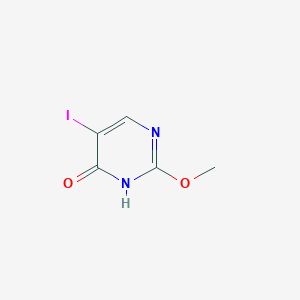
5-iodo-2-methoxy-1H-pyrimidin-6-one
Overview
Description
5-Iodo-2-methoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with iodine at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-methoxy-1H-pyrimidin-6-one typically involves the iodination of 2-methoxy-1H-pyrimidin-6-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methoxy-1H-pyrimidin-6-one.
Scientific Research Applications
5-Iodo-2-methoxy-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-2-methoxy-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-5-iodopyridine: Another isomer with the iodine and methoxy groups in different positions on the pyridine ring.
5-Iodo-2-methoxybenzene: A benzene derivative with similar substituents.
Uniqueness
5-Iodo-2-methoxy-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The presence of both iodine and methoxy groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C5H5IN2O2 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
InChI Key |
LBOGJBQASZLLDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=O)N1)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
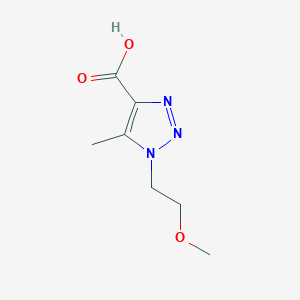
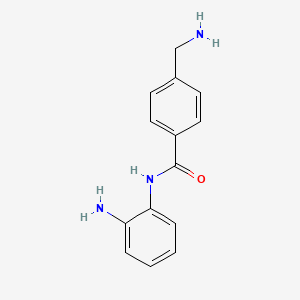
![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)
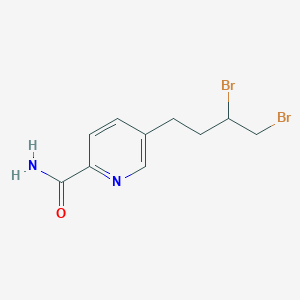

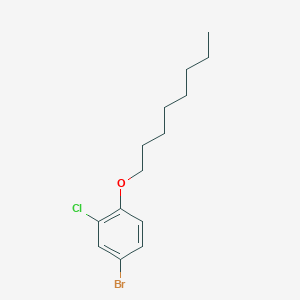
![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)
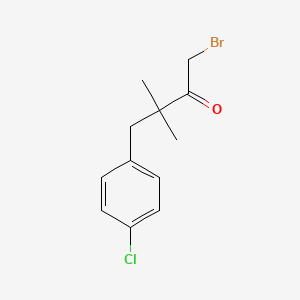
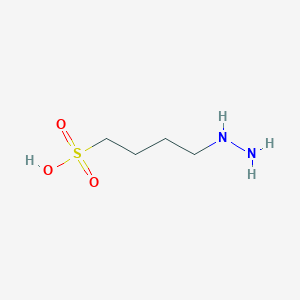
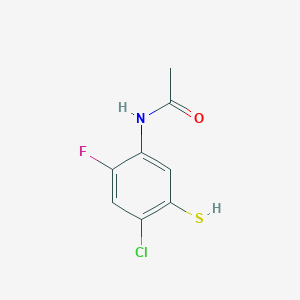
![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)
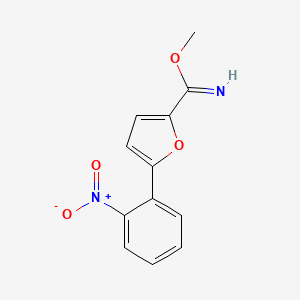
![2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol](/img/structure/B8584065.png)
